

Application Notes: Image Analysis Workflow for Picro Sirius Red Stained Slides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Direct Red 23

Cat. No.: B3028824

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Picro Sirius Red (PSR) staining is a widely used histological technique for the visualization and quantification of collagen fibers in tissue sections.[1][2] The method utilizes Sirius Red F3B, a strong anionic dye, dissolved in a saturated aqueous solution of picric acid.[3][4] The acidic nature of the picric acid solution promotes the binding of the sulfonic acid groups of the Sirius Red dye to the basic amino acids of collagen.[5] This interaction enhances the natural birefringence of collagen fibers when viewed under polarized light, allowing for a more specific and sensitive detection compared to other methods like Masson's trichrome. Under polarized light, thicker collagen type I fibers typically appear yellow, orange, or red, while thinner collagen type III fibers appear green. However, it is important to note that fiber orientation and thickness can also influence the observed color. This application note provides a detailed protocol for PSR staining and a comprehensive workflow for the quantitative analysis of collagen deposition, which is a key feature of fibrosis in various organs.

Experimental Protocols

Picro Sirius Red Staining Protocol

This protocol is adapted from established methods for staining paraffin-embedded tissue sections.

Materials:

- Picro Sirius Red Solution (0.1% Sirius Red F3B in saturated aqueous picric acid)
- Weigert's iron hematoxylin (optional, for nuclear counterstaining)
- Acidified water (0.5% acetic acid in distilled water)
- Xylene
- Ethanol (100%, 95%, 90%, 80%, 70%)
- Distilled water
- Resinous mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes for 5 minutes each).
 - Transfer slides through a graded series of ethanol solutions: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 80% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
 - Rinse slides in distilled water.
- Nuclear Counterstaining (Optional):
 - Stain with Weigert's iron hematoxylin for 5-10 minutes.
 - Wash in running tap water for 10 minutes.
 - Differentiate in 1% acid alcohol if necessary.
 - Wash again in running tap water.
- Picro Sirius Red Staining:

- Immerse slides in Picro Sirius Red solution for 60 minutes at room temperature. This ensures near-equilibrium staining.
- Washing:
 - Wash slides in two changes of acidified water for 2 minutes each.
- Dehydration and Clearing:
 - Dehydrate the sections rapidly in three changes of 100% ethanol.
 - Clear in two changes of xylene for 5 minutes each.
- Mounting:
 - Mount the coverslip with a resinous mounting medium.

Image Analysis Workflow

The following workflow outlines the steps for quantifying collagen from PSR stained slides using digital image analysis, which can be implemented with software such as ImageJ/Fiji or Visiopharm.

- Image Acquisition:
 - Acquire images using a bright-field or polarized light microscope equipped with a digital camera. For optimal collagen visualization and differentiation, polarized light microscopy is recommended.
 - Ensure consistent illumination and image acquisition settings (e.g., magnification, exposure time, white balance) across all samples to allow for accurate comparison.
- Image Pre-processing:
 - If necessary, perform color correction or white balancing to standardize the images.
 - For quantitative analysis, it is often beneficial to convert the RGB images to a different color space, such as Hue-Saturation-Brightness (HSB), which can better distinguish the

colors of the stained collagen.

- Image Segmentation:
 - Define the region of interest (ROI) for analysis, excluding any artifacts or areas not relevant to the study.
 - Use color thresholding to segment the image and isolate the PSR-positive areas (collagen fibers). This can be done based on the red, orange, yellow, and green hues characteristic of stained collagen under polarized light.
- Quantification:
 - Calculate the total area of the ROI and the area of the segmented PSR-positive regions.
 - The percentage of collagen deposition can be calculated as: $(\text{Area of PSR-positive staining} / \text{Total tissue area}) \times 100$.
 - Further analysis can be performed to differentiate between collagen types based on their birefringence color (e.g., red/yellow for type I, green for type III), although this should be interpreted with caution.

Data Presentation

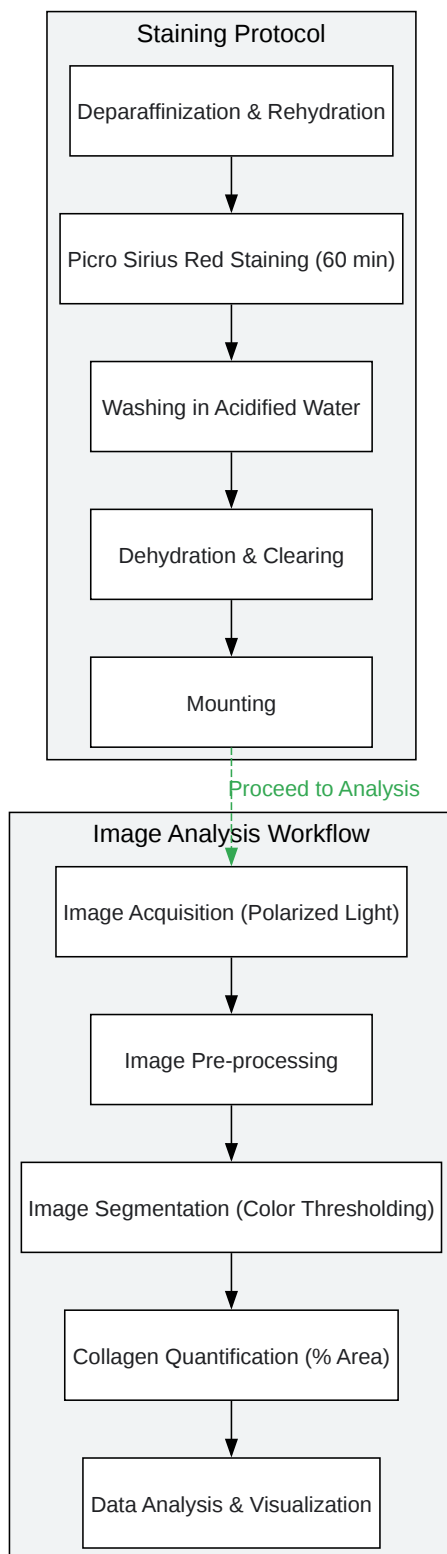
Quantitative data from the image analysis should be summarized in a clear and structured table to facilitate comparison between different experimental groups.

Group	Sample ID	Total Tissue Area (µm²)	Collagen Area (µm²)	% Collagen Area
Control	CTRL-01	1,500,000	75,000	5.0
	CTRL-02	1,450,000	72,500	
	CTRL-03	1,550,000	77,500	
Treatment A	TRT-A-01	1,600,000	240,000	15.0
	TRT-A-02	1,580,000	252,800	
	TRT-A-03	1,620,000	259,200	
Treatment B	TRT-B-01	1,480,000	118,400	8.0
	TRT-B-02	1,520,000	121,600	
	TRT-B-03	1,500,000	120,000	

Mandatory Visualizations

Experimental Workflow Diagram

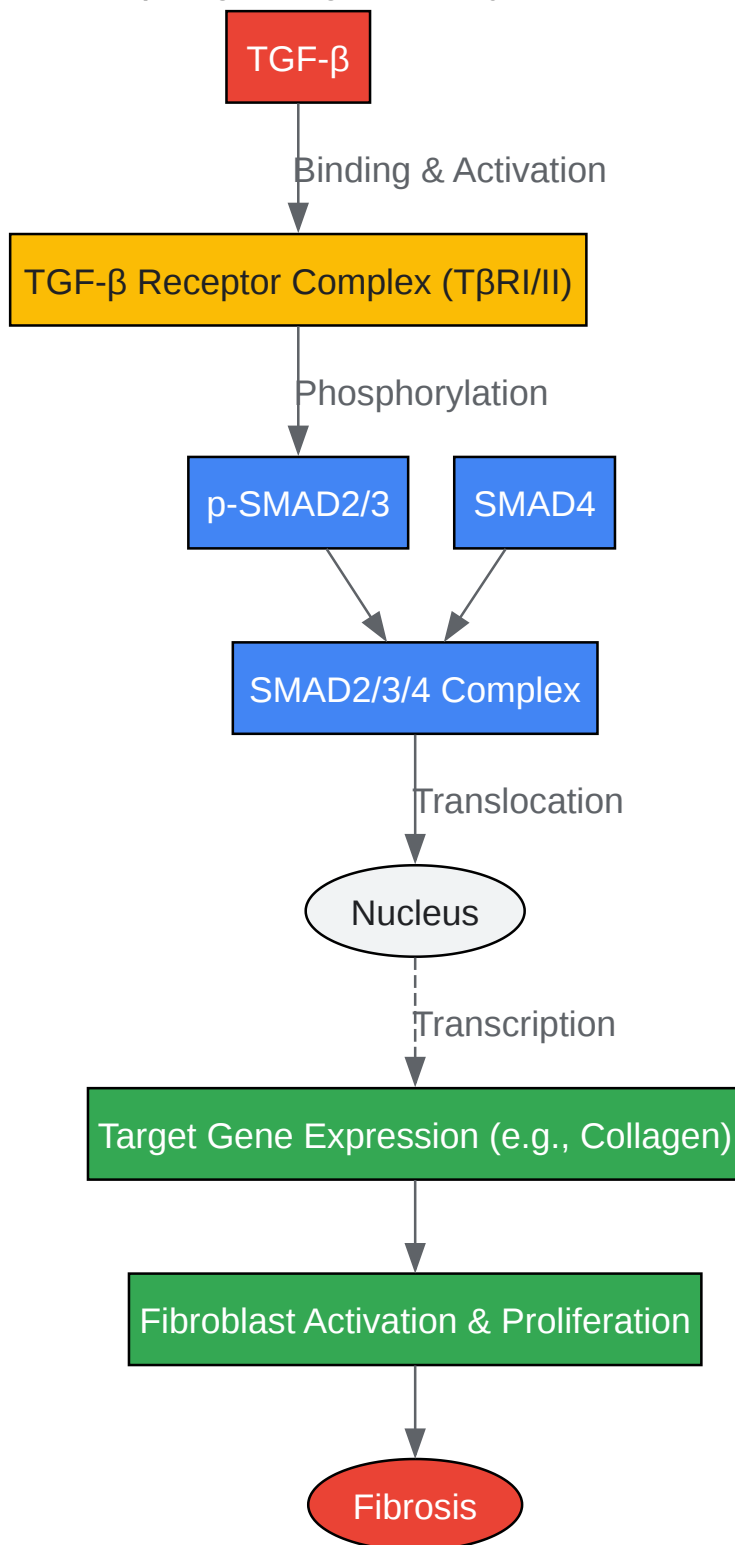
Picro Sirius Red Staining and Analysis Workflow

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Caption: Picro Sirius Red Staining and Analysis Workflow.

TGF- β Signaling Pathway in Fibrosis

Transforming growth factor-beta (TGF- β) is a key cytokine involved in the pathogenesis of fibrosis. Its signaling pathway plays a crucial role in stimulating the production and deposition of extracellular matrix components, including collagen, by fibroblasts.

TGF- β Signaling Pathway in Fibrosis[Click to download full resolution via product page](#)Caption: TGF- β Signaling Pathway in Fibrosis.

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Address: 3281 E Guasti Rd

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